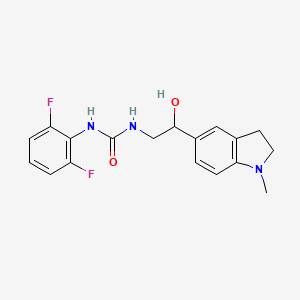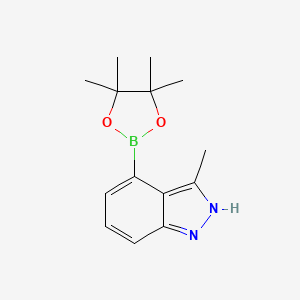![molecular formula C13H14N2O B3015446 2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine CAS No. 2199035-67-9](/img/structure/B3015446.png)
2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine is a compound belonging to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two methyl groups and a pyridin-2-yloxy methyl group attached to the pyridine ring. Pyridines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-6-bromopyridine with 3-methylpyridin-2-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced waste. Continuous flow setups allow for the precise control of reaction parameters, leading to more efficient and scalable production processes.
化学反应分析
Types of Reactions
2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyridine derivatives.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The presence of the pyridine ring allows for π-π interactions with aromatic amino acid residues in the active sites of enzymes, contributing to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Bromo-6-methylpyridine: A brominated derivative with similar structural features but different reactivity due to the presence of a bromine atom.
2-Chloro-6-methylpyridine: A chlorinated analogue with distinct chemical properties and applications.
6,6′-Dimethyl-2,2′-bipyridine: A bipyridine derivative with two methyl groups, used as a ligand in coordination chemistry.
Uniqueness
2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and pyridin-2-yloxy methyl groups enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
属性
IUPAC Name |
2-methyl-6-[(3-methylpyridin-2-yl)oxymethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-4-8-14-13(10)16-9-12-7-3-6-11(2)15-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNRRZMZPZPPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid](/img/structure/B3015368.png)


![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B3015372.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3015373.png)







